Cas no 51329-41-0 (Cobalt(5+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,(SP-4-1)-)

Cobalt(5+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,(SP-4-1)- structure
51329-41-0 structure
Nome del prodotto:Cobalt(5+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,(SP-4-1)-
Numero CAS:51329-41-0
MF:C44H36CoN8
MW:735.743449211121
CID:377010
PubChem ID:191711

Cobalt(5+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,(SP-4-1)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cobalt(5+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,(SP-4-1)-
    • cobalt(3+),5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide
    • Cobalt(5+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,(S
    • tetrakis(N-methyl-4-pyridinium)porphine cobalt(III) complex
    • 51329-41-0
    • Cobalt(5+), ((3,3',3'',3'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-4-1)-
    • YSWG605
    • Cobalt(5+), ((4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-4-1)-
    • Cot4MPyP
    • Cobalt 5,10,15,20-tetra (1-methyl-4-pyridyl) Porphyrin
    • cobalt(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide
    • 63947-81-9
    • Tetrakis(3-N-methylpyridyl)porphinecobalt(III)
    • Inchi: InChI=1S/C44H36N8.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3
    • Chiave InChI: PFQKVULSEGUZSF-UHFFFAOYSA-N
    • Sorrisi: CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Co+3]

Proprietà calcolate

  • Massa esatta: 735.239
  • Massa monoisotopica: 735.239
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 53
  • Conta legami ruotabili: 3
  • Complessità: 1500
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 53Ų

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited